molecular formula C14H18Cl2N2O2 B2905146 (1R,2R)-(-)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride CAS No. 1055301-14-8

(1R,2R)-(-)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride

Cat. No.: B2905146
CAS No.: 1055301-14-8
M. Wt: 317.21
InChI Key: FQRUNJQARWTBBE-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-(-)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride is a chemical compound with the molecular formula C14H16N2O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement of its atoms, which can significantly affect its chemical behavior and interactions. This compound is often used in scientific research and various industrial applications due to its unique properties.

Preparation Methods

Industrial Production Methods: In an industrial setting, the synthesis of (1R,2R)-(-)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization, to obtain the compound in its purest form.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Substitution reactions can be carried out using different nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

  • Oxidation: The oxidation of (1R,2R)-(-)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride can lead to the formation of quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the reagents used.

Scientific Research Applications

(1R,2R)-(-)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various organic compounds, including pharmaceuticals and biologically active molecules. The compound is also used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

In biology, the compound can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules. In medicine, it has potential applications in the development of new drugs and therapeutic agents. In industry, it is used in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

(1R,2R)-(-)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride is similar to other chiral diamines and phenolic compounds. its unique stereochemistry and chemical properties set it apart from these compounds. Some similar compounds include:

  • (1S,2S)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride

  • (1R,2R)-1,2-Diphenylethylenediamine dihydrochloride

  • (1S,2S)-1,2-Diphenylethylenediamine dihydrochloride

These compounds share structural similarities but differ in their stereochemistry, which can lead to different chemical behaviors and applications.

Properties

IUPAC Name

4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.2ClH/c15-13(9-1-5-11(17)6-2-9)14(16)10-3-7-12(18)8-4-10;;/h1-8,13-14,17-18H,15-16H2;2*1H/t13-,14-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCIOLVKHQOSNF-KFWOVWKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)O)N)N)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](C2=CC=C(C=C2)O)N)N)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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